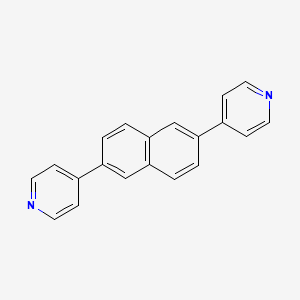

2,6-Di(pyridin-4-yl)naphthalene

CAS No.:

Cat. No.: VC13772438

Molecular Formula: C20H14N2

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H14N2 |

|---|---|

| Molecular Weight | 282.3 g/mol |

| IUPAC Name | 4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine |

| Standard InChI | InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H |

| Standard InChI Key | LJFCQYVWDOGEPV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,6-Di(pyridin-4-yl)naphthalene (C₂₀H₁₄N₂) has a molecular weight of 282.34 g/mol and belongs to the class of heterocyclic aromatic compounds. Its IUPAC name, 4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine, reflects the substitution pattern of pyridine rings on the naphthalene backbone . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 950520-39-5 | |

| SMILES | C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 | |

| InChI Key | LJFCQYVWDOGEPV-UHFFFAOYSA-N | |

| Melting Point | Not fully characterized |

The planar naphthalene core and electron-rich pyridine groups facilitate π-π stacking and metal coordination, critical for its applications .

Synthesis and Reaction Mechanisms

Primary Synthetic Routes

The compound is predominantly synthesized via Suzuki-Miyaura cross-coupling, utilizing 2,6-dibromonaphthalene and pyridin-4-ylboronic acid. Key steps include:

-

Bromination: Naphthalene is brominated at the 2 and 6 positions to yield 2,6-dibromonaphthalene .

-

Coupling Reaction: Pd(PPh₃)₄ catalyzes the coupling with pyridin-4-ylboronic acid in a dioxane/water mixture at 90–100°C .

Alternative methods involve Zincke reactions for functionalized derivatives, such as arylpyridinium salts, enabling further modifications for optoelectronic applications .

Table 1: Comparative Synthesis Conditions

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane | 55–97% | |

| Zincke Reaction | 1-Chloro-2,4-dinitrobenzene | 57–85% |

Molecular and Electronic Structure

X-ray Crystallography and NMR Analysis

Single-crystal X-ray studies reveal a planar geometry with dihedral angles of <10° between the naphthalene and pyridine rings, promoting extended conjugation . NMR data (¹H and ¹³C) confirm symmetry, with characteristic shifts for aromatic protons:

-

¹H NMR (CDCl₃): δ 8.72 (d, J = 5.2 Hz, 4H, pyridine-H), 8.16–7.65 ppm (naphthalene-H) .

-

¹³C NMR: Peaks at 150.6 ppm (pyridine C-N) and 124–135 ppm (naphthalene C-C) .

Electronic Properties

The compound exhibits broad absorption in UV-Vis spectra (λₐᵦₛ ≈ 300–350 nm) and fluorescence emission at 400–450 nm, attributed to π→π* transitions. Substituents like coumarin enhance intramolecular charge transfer (ICT), enabling white-light emission in aqueous solutions .

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

As a rigid ditopic ligand, 2,6-di(pyridin-4-yl)naphthalene forms MOFs with transition metals (e.g., Fe, Ag), exhibiting:

-

High Surface Area: DUT-41 and SALEM-7 frameworks achieve BET surface areas >1,500 m²/g .

-

Spin-Crossover Behavior: [Fe(DPyN){Ag(CN)₂}₂] shows multi-step spin transitions influenced by argentophilic interactions .

Table 2: MOF Architectures and Properties

| MOF | Metal Node | Application | Reference |

|---|---|---|---|

| DUT-41 | Zn²⁺ | Gas storage | |

| [Fe(DPyN)Ag₂] | Fe²⁺/Ag⁺ | Spin-crossover materials |

Organic Electronics

The compound serves as a host matrix in organic light-emitting diodes (OLEDs) and photovoltaic devices. Functionalization with electron-withdrawing groups (e.g., coumarin) yields single-molecule white-light emitters with CIE coordinates (0.33, 0.33) .

Supramolecular Chemistry

Self-assembly into pseudo rotaxanes with cucurbiturils demonstrates stimuli-responsive behavior, applicable in drug delivery and molecular machines .

Recent Research Frontiers (2023–2025)

Elastic Frustration in Coordination Polymers

A 2024 study revealed that [Fe(DPyN){Ag(CN)₂}₂] exhibits multi-step spin crossover due to competing argentophilic and π-stacking interactions, offering insights into designing bistable materials .

Water-Soluble Derivatives for Biomedicine

Quaternary ammonium derivatives show promise in bioimaging, with modified solubility and low cytotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume